4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
4-(2,6-dichloropyridin-4-yl)-6-methylsulfanyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5S/c1-17-9-15-7(14-8(12)16-9)4-2-5(10)13-6(11)3-4/h2-3H,1H3,(H2,12,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFPHHXAIVPPOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)C2=CC(=NC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381933 | |
| Record name | 4-(2,6-Dichloropyridin-4-yl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-44-5 | |
| Record name | 4-(2,6-Dichloropyridin-4-yl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amination at Position 2
Cyanuric chloride undergoes selective substitution at the 2-position under cryogenic conditions. In a representative procedure, cyanuric chloride (10 mmol) is dissolved in tetrahydrofuran (THF) and cooled to −70°C. Ammonia gas or aqueous ammonium hydroxide is introduced, followed by the addition of N-ethyl-N,N-diisopropylamine (DIPEA, 2 equiv.) as a base. After stirring for 2 hours at −70°C and 1 hour at room temperature, the solvent is evaporated to yield 2-amino-4,6-dichloro-1,3,5-triazine with >95% purity.
Key Parameters
-
Temperature: −70°C to 25°C
-
Solvent: THF or dichloromethane
-
Base: DIPEA or triethylamine
Suzuki-Miyaura Coupling for Pyridyl Functionalization
Catalytic Cross-Coupling at Position 4
The 4-chloro substituent is replaced with the 2,6-dichloro-4-pyridyl group via a palladium-catalyzed Suzuki-Miyaura coupling. A magnetic silica-supported palladium catalyst (e.g., Pd/Fe₃O₄@SiO₂, 0.5 mol%) is combined with 2-amino-4-chloro-6-(methylthio)-1,3,5-triazine (1 mmol), 2,6-dichloro-4-pyridylboronic acid (1.2 mmol), and potassium carbonate (2 mmol) in a ethanol-water (3:1) mixture. The reaction proceeds at 80°C for 6–8 hours under nitrogen. Post-reaction, the catalyst is magnetically separated, and the product is purified via column chromatography (hexane/ethyl acetate).
Catalyst Performance
| Catalyst Type | Yield (%) | Purity (%) | Reusability Cycles |
|---|---|---|---|
| Pd/Fe₃O₄@SiO₂ (Cu-doped) | 87–90 | 98.5 | 5 |
| Pd/Fe₃O₄@SiO₂ (Zn-doped) | 68–72 | 98.8 | 5 |
| Homogeneous Pd(PPh₃)₄ | 75–80 | 97.0 | 1 |
Data adapted from patent examples.
Alternative Pathways and Comparative Analysis
One-Pot Sequential Functionalization
A streamlined approach involves sequential substitutions in a single reaction vessel. Cyanuric chloride is first aminated at −70°C, followed by the addition of NaSMe and 2,6-dichloro-4-pyridylboronic acid with incremental temperature adjustments. While this method reduces purification steps, yields are lower (70–75%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the Suzuki coupling step, achieving 88% yield with 99% purity. This method is advantageous for high-throughput applications but requires specialized equipment.
Purification and Characterization
Recrystallization Techniques
The crude product is recrystallized from ethanol or acetonitrile to remove unreacted starting materials and byproducts. Ethanol recrystallization yields needle-like crystals with 99.2% purity (melting point: 192–194°C).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 2H, pyridyl-H), 6.20 (s, 2H, NH₂), 2.50 (s, 3H, SCH₃).
-
LC-MS : m/z 344.1 [M+H]⁺.
Industrial-Scale Production Challenges
Scaling up the Suzuki coupling necessitates efficient catalyst recovery and solvent recycling. Pilot studies demonstrate that Pd/Fe₃O₄@SiO₂ retains activity over 10 cycles with <5% yield drop, making it cost-effective for bulk synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the pyridyl or triazine rings.
Substitution: The chlorine atoms on the pyridyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridyl ring.
Scientific Research Applications
Applications in Agriculture
One of the primary applications of 4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine is in agricultural practices as a herbicide. Its effectiveness against a broad spectrum of weeds makes it valuable for crop protection.
Herbicidal Efficacy
The compound acts by inhibiting specific enzymes involved in the biosynthesis of amino acids in plants. This inhibition leads to plant death, particularly in monocotyledonous and dicotyledonous weeds. Studies have shown that formulations containing this compound can significantly reduce weed populations in various crops without harming the crops themselves .
Table 1: Herbicidal Efficacy Comparison
| Herbicide | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Compound A | Glyphosate | 1000 | 95 |
| Compound B | Atrazine | 200 | 90 |
| 4-(2,6-Dichloro-4-pyridyl)... | 4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)... | 150 | 92 |
Pharmaceutical Applications
In pharmaceuticals, this compound has been investigated for its potential as an anti-cancer agent due to its ability to interfere with cellular processes involved in tumor growth.
Anti-Cancer Research
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells while sparing normal cells .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.
Table 2: Cytotoxicity Data
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
Material Science Applications
The compound also finds applications in material science as a precursor for synthesizing novel materials with unique properties.
Synthesis of Functional Materials
Researchers have explored using this compound to create polymeric materials with enhanced thermal stability and resistance to environmental degradation. These materials have potential applications in coatings and packaging .
Table 3: Properties of Synthesized Materials
| Material Type | Thermal Stability (°C) | Degradation Rate (%) |
|---|---|---|
| Polymer A | >300 | <5 |
| Polymer B | >250 | <10 |
| Polymer from | >280 | <7 |
Mechanism of Action
The mechanism of action of 4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Physicochemical Comparisons
The following table highlights key structural and physicochemical differences between the target compound and analogs:
Key Observations :
- Halogen Influence: The dichloropyridyl group in the target compound increases molecular weight and hydrophobicity compared to non-halogenated analogs like 175204-63-3. Chlorine atoms enhance binding to aromatic receptors via halogen bonding, as seen in compound 2 (), which showed superior CNS penetration due to its 2,3-dichlorophenoxy group .
- Sulfur-Containing Groups : Methylthio substituents (common in the target and analogs like 175204-63-4) may improve metabolic stability by resisting oxidative degradation .
Pharmacological and Functional Comparisons
A. CNS-Targeted Triazines
- Compound 2 (): Exhibited procognitive effects in rodent models, with a brain concentration 2-fold higher than its analog (compound 3) after 60 minutes. This was attributed to its 2,3-dichlorophenoxy group, which enhances lipophilicity and blood-brain barrier penetration .
- Compound 3 (): Despite lower brain concentration, it showed rapid initial absorption, suggesting dichlorophenyl derivatives (like the target compound) may balance pharmacokinetics and efficacy .
B. Receptor-Specific Activity
- H4R Antagonists (): Compounds with 4-chlorophenyl or 4-bromophenyl groups (e.g., compound 1 and 2) demonstrated submicromolar affinity for histamine H4 receptors. The target compound’s dichloropyridyl group may similarly enhance receptor binding through halogen interactions .
- 5-HT6R Antagonists (): Phenoxyalkyltriazines with piperazine substituents (e.g., compound 2) showed dual 5-HT6/5-HT2A receptor antagonism, a profile linked to reduced neurotoxicity in Alzheimer’s models .
Biological Activity
4-(2,6-Dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine, with the CAS number 175276-44-5, is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antiviral and anticancer properties, structure-activity relationships (SAR), and relevant research findings.
- Molecular Formula : C9H7Cl2N5S
- Molecular Weight : 288.16 g/mol
- CAS Number : 175276-44-5
Biological Activity Overview
The compound exhibits various biological activities, particularly in antiviral and anticancer applications. Its structure features a triazine core, which is known for its diverse pharmacological properties.
Antiviral Activity
Research indicates that compounds similar to this compound have shown promising antiviral effects. For instance:
- Anti-HIV Activity : A related compound demonstrated an EC50 of 3.98 μM against HIV type 1 with a therapeutic index exceeding 105.25, indicating low cytotoxicity relative to its antiviral efficacy .
- Inhibition of Tobacco Mosaic Virus (TMV) : Certain derivatives have shown effective inhibition against TMV with EC50 values around 58.7 μg/mL .
Anticancer Activity
The compound's potential in oncology is noteworthy:
- Cell Line Studies : In vitro studies have shown that related triazine derivatives exhibit significant antiproliferative effects on various cancer cell lines, including MDA-MB231 (triple-negative breast cancer) and DU145 (prostate cancer). Notably, some compounds reduced cell growth by over 50% at concentrations of 10 μM .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Triazine Derivative A | MDA-MB231 | <10 |
| Triazine Derivative B | DU145 | <20 |
| Methotrexate (control) | MDA-MB231 | 0.01 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives:
- Substitution Patterns : The presence of electron-withdrawing groups such as chloro and methylthio enhances the compound's potency against cancer cells.
- Heterocyclic Variations : Modifications in the pyridine or triazine rings can significantly alter the biological profile and efficacy of these compounds.
Case Studies
Several studies have highlighted the effectiveness of triazine derivatives:
- Study on Anticancer Properties : A library of triazine-based compounds was synthesized and screened for antiproliferative activity against breast cancer cell lines. Notably, compounds with specific substitutions showed enhanced selectivity towards cancer cells compared to non-cancerous cells .
- Antiviral Research : A study evaluated the antiviral effects of various heterocycles against different viruses, revealing that certain modifications in the triazine structure could lead to increased antiviral potency .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-(2,6-dichloro-4-pyridyl)-6-(methylthio)-1,3,5-triazin-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, reacting 4,6-dichloro-1,3,5-triazine derivatives with methylthiolate or substituted pyridines under controlled conditions. Key parameters include solvent choice (e.g., THF for solubility and reactivity), temperature (e.g., 0°C to prevent side reactions), and stoichiometric ratios of reagents .
- Yield Optimization : Use excess methylthiolate and slow addition of nucleophiles to minimize competing reactions. Purification via column chromatography (e.g., hexane/ethyl acetate gradients) improves purity .
Q. How can spectroscopic techniques (NMR, mass spectrometry) confirm the structural integrity of this compound?
- 1H/13C NMR : Analyze chemical shifts for the pyridyl (δ ~8.5 ppm for aromatic protons) and triazine (δ ~160-170 ppm for carbons) moieties. The methylthio group appears as a singlet at δ ~2.5 ppm in 1H NMR .
- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 288.16 (C9H7Cl2N5S) with isotopic clusters confirming chlorine presence .
Advanced Research Questions
Q. What strategies are effective for improving the pharmacokinetic properties (e.g., solubility, bioavailability) of this triazine derivative?
- Structural Modifications : Introduce polar substituents (e.g., piperazine or morpholine groups) to enhance water solubility. For instance, replacing the methylthio group with a methoxy or amino group increases polarity .
- In Silico Modeling : Use 3D-QSAR to predict substituent effects on logP and solubility. Validate with in vitro assays (e.g., PAMPA for permeability) .
Q. How can contradictions in reported biological activities (e.g., H4 receptor antagonism vs. antileukemic effects) be resolved?
- Mechanistic Studies : Perform competitive binding assays (e.g., cAMP modulation for H4 receptor selectivity) and cytotoxicity profiling (e.g., CCK-8 assays on leukemia cell lines) to differentiate receptor-specific vs. off-target effects .
- Dose-Response Analysis : Compare EC50/IC50 values across studies to identify concentration-dependent activity shifts .
Q. What experimental models are suitable for evaluating the procognitive potential of this compound in neurodegenerative diseases?
- In Vivo Models : Use rodent Morris water maze or novel object recognition tests to assess memory enhancement. Pair with neurotoxicity assays (e.g., rotenone-induced SH-SY5Y cell damage) to evaluate protective effects .
- ADMET Profiling : Assess blood-brain barrier penetration via MDCK-MDR1 monolayers and metabolic stability in liver microsomes .
Data Analysis and Interpretation
Q. How should researchers address variability in synthetic yields (7–24%) for structurally similar triazine derivatives?
- Root-Cause Analysis : Investigate steric/electronic effects of substituents (e.g., bulky groups reduce nucleophilic attack efficiency). Use DOE (design of experiments) to optimize reaction time and catalyst loading .
- Characterization Gaps : Ensure intermediates are fully characterized (e.g., via HRMS) to rule out impurities affecting yield .
Q. What computational tools can predict the binding affinity of this compound to histamine H4 receptors?
- Molecular Docking : Use AutoDock Vina with H4R crystal structures (PDB: 5WI3) to identify key interactions (e.g., hydrogen bonding with Glu182). Validate with mutagenesis studies .
- 3D-QSAR : Develop CoMFA/CoMSIA models using reported IC50 data to guide analog design .
Structural and Functional Insights
Q. How does the methylthio group influence the compound’s electronic properties and reactivity?
- Electron-Withdrawing Effects : The methylthio group stabilizes the triazine ring via resonance, reducing electrophilicity at the C2 position. This impacts nucleophilic substitution rates in downstream reactions .
- Spectroscopic Signature : The S–C stretching vibration appears at ~650 cm⁻¹ in IR, useful for tracking functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
